molecular formula C11H16O2 B14470607 methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate CAS No. 72635-33-7

methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate

Cat. No.: B14470607
CAS No.: 72635-33-7
M. Wt: 180.24 g/mol
InChI Key: LUFRKHIGSKGKFX-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate is an organic compound with the molecular formula C11H16O2. It is a derivative of pentalene, a bicyclic hydrocarbon, and features a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of a Lewis acid catalyst and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides .

Scientific Research Applications

Methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate is unique due to its specific pentalene core and the positioning of the ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

72635-33-7

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl 1-methyl-2,3,4,6a-tetrahydro-1H-pentalene-3a-carboxylate

InChI

InChI=1S/C11H16O2/c1-8-5-7-11(10(12)13-2)6-3-4-9(8)11/h3-4,8-9H,5-7H2,1-2H3

InChI Key

LUFRKHIGSKGKFX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1C=CC2)C(=O)OC

Origin of Product

United States

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